molecular formula C27H27N3O3 B2868811 1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 874637-70-4

1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2868811
CAS No.: 874637-70-4
M. Wt: 441.531
InChI Key: HWVUCQLVKUOFCY-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further functionalized with a 2-methylphenylmethyl group, contributing to steric bulk and lipophilicity.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-8-4-5-9-19(18)16-30-23-11-7-6-10-22(23)28-27(30)20-14-26(31)29(17-20)24-15-21(32-2)12-13-25(24)33-3/h4-13,15,20H,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVUCQLVKUOFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole intermediate. This intermediate is then coupled with the appropriate pyrrolidin-2-one derivative under specific reaction conditions. Common reagents used in these synthetic routes include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids or amines

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized analogs, enabling a comparative analysis of substituent effects on physicochemical properties and synthetic feasibility. Below is a detailed comparison:

Structural and Substituent Variations

Core Scaffold : All compounds feature a pyrrolidin-2-one ring fused with a benzimidazole group, indicating shared synthetic routes (e.g., cyclocondensation reactions).

Position 1 Substituent: The target compound has a 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups. Analog 862828-62-4 () replaces this with a 2,5-dimethoxyphenyl group but modifies the benzimidazole substituent to a 3-(4-methylphenoxy)propyl chain . Compound 890633-38-2 () substitutes the phenyl group with a 2-methoxyphenyl and introduces a 4-allyl-2-methoxyphenoxyethyl chain on the benzimidazole .

Benzimidazole Substituents: The target’s 2-methylphenylmethyl group contrasts with longer alkyl chains (e.g., 3-(4-methylphenoxy)propyl in ), which may enhance solubility or alter binding interactions.

Key Observations

  • Synthetic Yields : Hydrazide derivatives (e.g., Compound 12, 65% yield) are synthesized more efficiently than pyrazolyl analogs (Compound 13, 53%), likely due to steric or electronic challenges in cyclization .
  • Substituent Effects: Lipophilicity: Longer alkyl chains (e.g., 3-(4-methylphenoxy)propyl in 862828-62-4) increase molecular weight and may enhance membrane permeability compared to the target’s compact 2-methylphenylmethyl group . Melting Points: Hydrazide-containing compounds (e.g., Compound 12, 194–195°C) exhibit higher melting points than pyrazolyl derivatives (Compound 13, 138–139°C), suggesting stronger intermolecular interactions .
  • Biological Implications : While biological data are absent for the target, analogs with 2-methoxyphenyl or hydrazide groups () are often explored for antimicrobial or kinase-inhibitory activity .

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antitumor and antimicrobial activities, and discusses relevant case studies and experimental data.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure incorporates a pyrrolidine ring, a benzodiazole moiety, and a dimethoxyphenyl group, which may contribute to its biological activities.

Molecular Formula

  • C : 24
  • H : 30
  • N : 4
  • O : 3

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain structural modifications can enhance cytotoxicity against these cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA5496.26 ± 0.33DNA intercalation
Compound BHCC82720.46 ± 8.63Enzyme inhibition
Compound CNCI-H35816.00 ± 9.38Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been evaluated. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus10 μg/mL
Compound EEscherichia coli15 μg/mL
Compound FSaccharomyces cerevisiae5 μg/mL

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, affecting transcription and replication processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial virulence factors.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity against lung cancer cell lines through apoptosis pathways.
  • Case Study on Antimicrobial Efficacy : Research evaluating the antimicrobial effects of related compounds indicated promising results against pathogenic strains, suggesting potential therapeutic applications in treating infections.

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